molecular formula C9H17NO2 B2918680 [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol CAS No. 2402789-58-4

[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol

Cat. No.: B2918680
CAS No.: 2402789-58-4
M. Wt: 171.24
InChI Key: FPVDZMNFQWOQNJ-BDAKNGLRSA-N
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Description

[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol is a morpholine-derived heterocyclic compound featuring a fused pyrrolo-morpholine scaffold with a methyl substituent at the C-4 position and a hydroxymethyl group. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 238.25 g/mol (CAS: 76257-73-3) . The stereochemistry at the C-4 and 8a positions (S and R configurations, respectively) is critical for its structural and pharmacological properties.

Properties

IUPAC Name

[(4S,8aR)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(6-11)7-12-5-8-3-2-4-10(8)9/h8,11H,2-7H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVDZMNFQWOQNJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2N1CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(COC[C@@H]2N1CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Introduction of the Morpholine Moiety:

    Methylation: The compound is then methylated at the appropriate position to introduce the methyl group.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This typically includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of [(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol are best understood in the context of its analogs, particularly those with variations in stereochemistry, substituents, and ring systems. Below is a detailed comparison:

Enantiomeric and Diastereomeric Comparisons

  • (4R,8aR)-6 :
    This enantiomer, synthesized alongside the target compound (87% yield), shares the same fused pyrrolo-morpholine core but differs in stereochemistry at C-4 (R-configuration). While its anticonvulsant activity in the 6 Hz model (ED₅₀ = 126.19 mg/kg at 0.25 h) is comparable to the (4S,8aR) isomer, it exhibits slightly higher neurotoxicity at 300 mg/kg .

Substituent Modifications

  • C-4 Methyl vs. Phenyl Derivatives :
    • (4S,8aS)-3h : A C-4 methylated analog of ADD408003 demonstrated moderate MES activity (3/4 protection at 0.5 h, 100 mg/kg) but was discontinued due to low synthetic feasibility .
    • (4R,8aR)-3c/d : C-4 phenylmethyl derivatives showed enhanced potency in the 6 Hz model compared to their (4S,8aS) enantiomers, suggesting steric bulk at C-4 improves target engagement .
  • Hydroxymethyl vs. Imide Moieties :
    Replacement of the hydroxymethyl group with imide functionalities (e.g., in ADD408003) significantly boosts anticonvulsant activity (ED₅₀ = 47.90 mg/kg vs. 126.19 mg/kg for the target compound) but introduces neurotoxicity at higher doses .

Ring System Homologs

  • Piperidine Homologs (4S,9aS)-3c :
    Expanding the morpholine ring to a piperidine system improved MES activity (1/1 protection at 300 mg/kg) but also increased neurotoxicity (5/5 neurotoxic effects at 300 mg/kg) .
  • Dibenzyl Analogs (8aR)-3e :
    These derivatives lacked anticonvulsant activity entirely, highlighting the necessity of the hydroxymethyl group for pharmacological effects .

Key Findings and Implications

Stereochemical Sensitivity : The (4S,8aR) configuration balances moderate anticonvulsant activity with low neurotoxicity, whereas R-configurations at C-4 enhance potency at the cost of safety .

Substituent Effects : Methyl groups at C-4 improve metabolic stability but reduce synthetic accessibility. Bulky substituents (e.g., phenyl) enhance target affinity but complicate pharmacokinetics .

Structural Optimization: The parent compound ADD408003 remains superior in efficacy, but this compound provides a safer, albeit less potent, alternative for further derivatization .

Biological Activity

[(4S,8aR)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol, with the CAS number 2402789-58-4, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₉H₁₇NO₂, and it exhibits a specific stereochemistry that may influence its pharmacological properties.

Structural Characteristics

The compound features a hexahydro-pyrrolo-morpholine framework, which is significant for its interaction with biological targets. The stereochemical configuration at the 4 and 8a positions is critical for its biological activity, as variations in stereochemistry can lead to different pharmacological profiles.

PropertyValue
Molecular FormulaC₉H₁₇NO₂
CAS Number2402789-58-4
Stereochemistry(4S,8aR)

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in neuropharmacology and oncology. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems and exhibit cytotoxic effects against various cancer cell lines.

Neuropharmacological Effects

Initial findings suggest that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions could potentially lead to therapeutic effects in conditions like depression or anxiety. For instance, compounds with related structures have shown efficacy in modulating pain pathways and reducing mechanical allodynia in neuropathic pain models .

Anticancer Activity

In vitro studies have demonstrated that this compound can influence cancer cell proliferation. Similar compounds have been reported to exhibit cytotoxicity against various cancer cell lines, including HeLa and A549 cells. The mechanism of action may involve the inhibition of specific cancer-related pathways .

Case Studies

Several studies have explored the biological activity of related compounds to infer the potential effects of this compound:

  • Neuropharmacology : A study involving non-peptide NOP receptor agonists demonstrated dose-dependent effects against mechanical allodynia in neuropathic pain models. This suggests that similar compounds could have significant analgesic properties .
  • Antiproliferative Effects : Research on methanolic extracts from plants has shown that certain flavonoids exhibit strong antibacterial and antiproliferative activities against cancer cell lines like HeLa and A549. This highlights the potential for this compound to be developed as a therapeutic agent against cancer .

The proposed mechanism of action for this compound involves its interaction with various receptors involved in neurotransmission and cell proliferation pathways. The binding affinity to these receptors is crucial for understanding its therapeutic potential.

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